molecular formula C13H27N B13259727 N-(3-methylbutan-2-yl)cyclooctanamine

N-(3-methylbutan-2-yl)cyclooctanamine

Cat. No.: B13259727
M. Wt: 197.36 g/mol
InChI Key: SZYFXTOSCQICOP-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)cyclooctanamine is an organic compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is characterized by a cyclooctane ring substituted with an amine group and a 3-methylbutan-2-yl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)cyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(3-methylbutan-2-yl)cyclooctanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutan-2-yl)cyclohexanamine
  • N-(3-methylbutan-2-yl)cyclopentanamine
  • N-(3-methylbutan-2-yl)cyclododecanamine

Uniqueness

N-(3-methylbutan-2-yl)cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its cyclohexane or cyclopentane analogs. These properties can influence its reactivity and interactions with molecular targets, making it valuable for specific applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)cyclooctanamine

InChI

InChI=1S/C13H27N/c1-11(2)12(3)14-13-9-7-5-4-6-8-10-13/h11-14H,4-10H2,1-3H3

InChI Key

SZYFXTOSCQICOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCCCCC1

Origin of Product

United States

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